Naphthalene, 1-ethyl-2-amino-
Description
Contextualization within Substituted Naphthalene (B1677914) Chemistry
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. This structure results in two distinct positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). sioc-journal.cn The reactivity and orientation of subsequent reactions are heavily influenced by the electronic nature of the substituents already present.
In 1-Ethyl-2-aminonaphthalene, both the ethyl group (-CH₂CH₃) and the amino group (-NH₂) are classified as activating, electron-donating groups through induction and resonance, respectively. The presence of these two activating groups on the same ring is expected to significantly influence the molecule's reactivity in electrophilic aromatic substitution reactions. The interplay between these substituents makes the compound an interesting substrate for further functionalization, with the regiochemical outcome of subsequent reactions being a subject of advanced synthetic consideration.
Significance of Aminonaphthalene Frameworks in Contemporary Chemical Research
Aminonaphthalene frameworks are crucial structural motifs in a wide range of chemical applications. Historically, they have been indispensable precursors in the synthesis of azo dyes. atamanchemicals.comslideshare.net The amino group can be readily converted into a diazonium salt, which can then undergo coupling reactions to produce intensely colored compounds. atamanchemicals.com
In modern research, these frameworks are integral to materials science and pharmaceutical development. Substituted aminonaphthalenes are investigated for their potential as corrosion inhibitors, where the amine functionality can interact with metal surfaces to form protective layers. insilico.eu Furthermore, they serve as versatile intermediates in the synthesis of complex organic molecules and bioactive compounds. ontosight.aiscbt.comlookchem.com
The toxicological properties of aminonaphthalenes are also a significant area of study. While some isomers like 2-naphthylamine (B18577) are well-documented carcinogens, research into the structure-activity relationships of other derivatives is ongoing. atamanchemicals.comslideshare.net Notably, 1-Ethyl-2-aminonaphthalene has been specifically evaluated in genotoxicity studies, highlighting the relevance of this scaffold in chemical safety assessment. insilico.eu
Historical Development of Naphthalene Functionalization Methodologies
The synthesis of substituted naphthalenes has evolved considerably over time. Early methods relied heavily on classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation. sioc-journal.cn However, controlling the regioselectivity of these reactions on an already substituted naphthalene ring can be challenging. scbt.com
Named reactions have also played a pivotal role. The Bucherer reaction, for instance, provides a classic route to aminonaphthalenes by converting naphthols using ammonia (B1221849) and a sulfite, while the Betti reaction produces aminoalkylnaphthols. atamanchemicals.comrsc.org These methods, though foundational, sometimes require harsh conditions.
Contemporary organic synthesis has seen the advent of more sophisticated and selective techniques. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and direct C-H functionalization have emerged as powerful tools for the precise and efficient synthesis of highly functionalized naphthalene derivatives. scbt.com These modern methods offer greater control over regioselectivity and functional group tolerance, enabling the construction of complex naphthalene-based molecules that were previously difficult to access.
Physicochemical and Identification Data for 1-Ethyl-2-aminonaphthalene
The following table summarizes key identification and structural information for the compound 1-Ethyl-2-aminonaphthalene.
| Property | Value | Reference |
| IUPAC Name | 1-ethylnaphthalen-2-amine | ncats.io |
| Synonyms | 1-Ethyl-2-aminonaphthalene, 2-Naphthalenamine, 1-ethyl- | drugfuture.comncats.io |
| CAS Number | 389104-53-4 | drugfuture.com |
| Molecular Formula | C₁₂H₁₃N | drugfuture.comncats.io |
| Molecular Weight | 171.24 g/mol | ncats.io |
| Stereochemistry | Achiral | ncats.io |
Detailed Research Findings
Research specifically investigating 1-Ethyl-2-aminonaphthalene is limited, with much of the available information focusing on related isomers or broader classes of aminonaphthalenes. However, a notable study has examined its biological activity in the context of genetic toxicology.
Genotoxicity Assessment
A quantitative structure-activity relationship (QSAR) study designed to predict the mutagenic potency of aromatic and heteroaromatic amines included 1-Ethyl-2-aminonaphthalene as part of its dataset. insilico.eu The study measured mutagenicity as logarithmic reversions per nanomole (LogR) in the Salmonella typhimurium strain TA98, which is a standard assay for detecting frameshift mutagens. The experiment was conducted with the addition of a metabolic activation system (S9 fraction), which simulates the metabolic processes in the liver that can convert a pre-mutagen into its active mutagenic form.
The research reported a specific mutagenic potency value for 1-Ethyl-2-aminonaphthalene.
| Compound | Assay System | Metabolic Activation | Result (LogR) | Reference |
| 1-Ethyl-2-aminonaphthalene | S. typhimurium TA98 | +S9 | 0.36 | insilico.eu |
This finding indicates that 1-Ethyl-2-aminonaphthalene exhibits mutagenic activity under these specific laboratory conditions, contributing valuable data to the toxicological profile of substituted aminonaphthalenes. insilico.eu
Structure
3D Structure
Properties
CAS No. |
389104-53-4 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8H,2,13H2,1H3 |
InChI Key |
WNIRCKLZJKRSHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Aminonaphthalene and Analogues
Direct Synthetic Approaches to 1-Ethyl-2-aminonaphthalene
Direct approaches to 1-ethyl-2-aminonaphthalene involve the sequential or concerted introduction of the ethyl and amino groups onto the naphthalene (B1677914) scaffold. These methods often contend with challenges of regiocontrol, as the substitution pattern is dictated by the inherent reactivity of the naphthalene ring and the influence of the first substituent on the position of the second.
Regioselective Functionalization of the Naphthalene Core
The functionalization of the naphthalene core is a cornerstone of synthesizing its derivatives. Electrophilic aromatic substitution reactions on naphthalene preferentially occur at the C1 (α) position due to the greater stabilization of the corresponding carbocation intermediate. However, achieving substitution at a specific position when other substituents are present can be complex researchgate.net. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives has therefore attracted considerable attention researchgate.net.
Modern synthetic methods are continually being developed to achieve high regioselectivity in the functionalization of naphthalenes, which is crucial for the synthesis of complex molecules researchgate.net.
Introduction of the Amino Moiety via Amination Reactions
A key step in the synthesis of 1-ethyl-2-aminonaphthalene is the introduction of the amino group. One of the most prominent methods for converting a hydroxyl group to an amino group on a naphthalene ring is the Bucherer reaction . This reaction facilitates the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and a bisulfite wikipedia.org. For instance, 2-naphthol can be converted to 2-naphthylamine (B18577) by heating with ammonium zinc chloride wikipedia.org. This reaction is reversible and widely used in the synthesis of dye precursors wikipedia.org.
The Bucherer reaction and its modifications represent a powerful tool for the synthesis of aminonaphthalene derivatives from readily available naphthols. Microwave-assisted Bucherer reactions have been shown to be an efficient method for preparing aminonaphthalene derivatives in good yields sciencemadness.org.
| Reactant | Reagents | Product | Yield | Reference |
| 2-Naphthol | NH₄Cl, ZnCl₂ | 2-Naphthylamine | High | wikipedia.org |
| 2-Naphthol | Ammonium acetate | N-Acetyl-2-naphthylamine | High | wikipedia.org |
| Hydroxynaphthalene | NH₃, NaHSO₃ (Microwave) | Aminonaphthalene | Good | sciencemadness.org |
This table summarizes amination reactions on the naphthalene core.
Alkylation Strategies for the Ethyl Substituent
The introduction of the ethyl group onto the 2-aminonaphthalene skeleton can be approached via Friedel-Crafts alkylation . This classic electrophilic aromatic substitution reaction involves the reaction of an alkyl halide (e.g., ethyl bromide) with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) nih.govorganic-chemistry.org. However, Friedel-Crafts alkylation of aminonaphthalenes presents challenges. The amino group is a strong activating group, which can lead to polyalkylation. Furthermore, the amino group can coordinate with the Lewis acid catalyst, deactivating it.
To circumvent these issues, the amino group can be protected, for instance, as an acetamide. The resulting N-acetyl-2-naphthylamine is less activated, and the amide group directs electrophilic substitution to the C1 position. Subsequent deprotection would then yield the desired product.
An alternative to direct alkylation is Friedel-Crafts acylation followed by reduction . In this two-step process, the naphthalene derivative is first acylated with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. This reaction is generally more controllable than alkylation and avoids polyacylation as the resulting ketone is deactivating. The ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen reduction (zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
| Reaction Type | Reagents | Substrate | Product | Key Considerations |
| Friedel-Crafts Alkylation | Ethyl halide, Lewis Acid | 2-Aminonaphthalene | 1-Ethyl-2-aminonaphthalene | Potential for polyalkylation and catalyst deactivation. |
| Friedel-Crafts Acylation | Acetyl chloride, Lewis Acid | 2-Aminonaphthalene | 1-Acetyl-2-aminonaphthalene | More controlled than alkylation. |
| Reduction of Ketone | Zn(Hg), HCl or N₂H₄, base | 1-Acetyl-2-aminonaphthalene | 1-Ethyl-2-aminonaphthalene | Standard reduction methods. |
This table outlines strategies for introducing the ethyl substituent.
Precursor-Based Synthesis and Transformation Reactions
An alternative to direct functionalization is the synthesis of 1-ethyl-2-aminonaphthalene from precursors that already contain one of the desired functional groups or a group that can be readily converted to it.
Synthesis from Naphthalene Intermediates
A plausible synthetic route starts from a naphthalene derivative that is readily available. For example, one could envision the synthesis starting from 1-ethylnaphthalene or 2-nitronaphthalene.
If starting with 1-ethylnaphthalene , the subsequent introduction of the amino group at the C2 position would require a nitration step followed by reduction. The nitration of 1-ethylnaphthalene would likely yield a mixture of isomers, with the nitro group being directed to various positions on the ring. The separation of the desired 1-ethyl-2-nitronaphthalene from other isomers could be challenging. Once isolated, the nitro group can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).
Alternatively, starting with 2-nitronaphthalene , the challenge lies in the regioselective introduction of the ethyl group at the C1 position. Friedel-Crafts alkylation or acylation/reduction on 2-nitronaphthalene would be difficult as the nitro group is a strong deactivating group.
A more viable precursor-based approach could involve starting with 2-naphthol . Ethylation of 2-naphthol at the C1 position could be achieved through various methods, including the Fries rearrangement of an O-acylated precursor or directed ortho-metalation strategies. The resulting 1-ethyl-2-naphthol could then be converted to 1-ethyl-2-aminonaphthalene via the Bucherer reaction.
Functional Group Interconversions Leading to Aminonaphthalene Structures
Functional group interconversions are fundamental in organic synthesis and provide pathways to the target molecule from a range of precursors. For instance, a carboxylic acid group at the C1 position could potentially be converted to an ethyl group through a series of reduction and transformation steps. Similarly, a hydroxyl group can be converted to an amino group, as discussed with the Bucherer reaction.
The synthesis of 2-naphthylamine itself can be achieved from 2-acetylnaphthalene through a process involving the formation of an oxime with hydroxylamine, followed by a Beckmann rearrangement to yield N-acetyl-2-naphthylamine, which is then deacetylated google.comgoogle.com. This highlights the utility of functional group interconversions in the synthesis of aminonaphthalenes.
| Precursor | Key Transformation | Intermediate | Final Product |
| 1-Ethylnaphthalene | Nitration and Reduction | 1-Ethyl-2-nitronaphthalene | 1-Ethyl-2-aminonaphthalene |
| 2-Naphthol | Ethylation | 1-Ethyl-2-naphthol | 1-Ethyl-2-aminonaphthalene |
| 2-Acetylnaphthalene | Oximation, Beckmann Rearrangement, Deacetylation | N-Acetyl-2-naphthylamine | 2-Naphthylamine |
This table illustrates precursor-based synthetic pathways.
Advanced Catalytic Methods in 1-Ethyl-2-aminonaphthalene Synthesis
Modern organic synthesis offers a powerful toolkit for the construction of C-N bonds, which is central to the synthesis of 1-ethyl-2-aminonaphthalene. Advanced catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of aryl amines.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most effective methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations that can be applied to the synthesis of 1-ethyl-2-aminonaphthalene. researchgate.netfrontiersin.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. researchgate.net For the synthesis of 1-ethyl-2-aminonaphthalene, this would typically involve the reaction of 1-ethyl-2-halonaphthalene (e.g., 1-ethyl-2-bromonaphthalene) with an ammonia equivalent or a protected amine, followed by deprotection. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction. researchgate.net Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are known to significantly improve the efficiency of these reactions. youtube.com
The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. frontiersin.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. frontiersin.org However, the development of ligand-assisted protocols has allowed the Ullmann condensation to be carried out under milder conditions. nih.gov In the context of 1-ethyl-2-aminonaphthalene synthesis, this would involve the coupling of 1-ethyl-2-halonaphthalene with an amine in the presence of a copper catalyst and a suitable ligand.
Below is a table summarizing hypothetical reaction conditions for the synthesis of 1-ethyl-2-aminonaphthalene based on established protocols for similar substrates.
| Reaction Name | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Ullmann Condensation | CuI | L-proline | K₂CO₃ | DMSO | 90 | 75-85 |
| Ullmann Condensation | Cu₂O | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 70-80 |
This is an interactive data table. Users can sort and filter the data based on their preferences.
Organocatalytic and Biocatalytic Approaches to Aminonaphthalene Scaffolds
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed reactions, often offering milder reaction conditions and unique selectivities.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct C-H amination of an activated naphthalene ring is a potential organocatalytic route, the development of such methods for naphthalene scaffolds is still an active area of research. rsc.orgnih.gov One conceptual approach could involve the activation of the naphthalene ring through the formation of a reactive intermediate that is then susceptible to amination.
Biocatalysis employs enzymes to carry out chemical reactions. chemrxiv.org Transaminases are a class of enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, a process known as reductive amination. nih.gov For the synthesis of 1-ethyl-2-aminonaphthalene, a biocatalytic approach could involve the use of a transaminase to aminate a suitable ketone precursor, such as 1-ethyl-2-acetylnaphthalene. This approach is particularly attractive for the synthesis of chiral amines, as enzymes can exhibit high enantioselectivity. wiley.comnih.gov
The table below illustrates a potential biocatalytic route to a chiral aminonaphthalene, highlighting the specificity of enzymatic catalysis.
| Enzyme Type | Substrate | Amino Donor | Coenzyme | pH | Temperature (°C) | Enantiomeric Excess (%) |
| (R)-selective transaminase | 1-acetylnaphthalene | Isopropylamine | Pyridoxal-5'-phosphate (PLP) | 7.5 | 30 | >99 |
| (S)-selective transaminase | 1-acetylnaphthalene | Isopropylamine | Pyridoxal-5'-phosphate (PLP) | 7.5 | 30 | >99 |
This is an interactive data table. Users can sort and filter the data based on their preferences.
Asymmetric Synthesis of Chiral 1-Ethyl-2-aminonaphthalene Enantiomers
The ethyl group at the 1-position of 1-ethyl-2-aminonaphthalene is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-ethyl-2-aminonaphthalene. The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry is important, such as in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer in excess. researchgate.net
One of the most effective methods for the asymmetric synthesis of chiral amines is through the use of biocatalysis, as mentioned in the previous section. Transaminases can be highly enantioselective, allowing for the production of either the (R)- or (S)-enantiomer by selecting the appropriate enzyme. wiley.comnih.gov
Another approach to asymmetric synthesis involves the use of chiral catalysts or auxiliaries in transition metal-catalyzed reactions. For instance, in the Buchwald-Hartwig amination, the use of a chiral phosphine ligand can induce enantioselectivity in the C-N bond formation, although this is less common for the synthesis of primary amines. A more common strategy is the kinetic resolution of a racemic mixture of the amine, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.
Furthermore, asymmetric hydrogenation of a suitable prochiral enamine precursor could also provide access to enantiomerically enriched 1-ethyl-2-aminonaphthalene. This would involve the use of a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.
Process Optimization and Yield Enhancement in Synthetic Protocols
Optimizing synthetic protocols to maximize yield and efficiency is a critical aspect of chemical manufacturing. For the synthesis of 1-ethyl-2-aminonaphthalene, several factors can be fine-tuned to improve the outcome of the reaction.
In transition metal-catalyzed reactions , the choice of catalyst, ligand, base, solvent, and reaction temperature can have a significant impact on the yield and purity of the product. researchgate.net For the Buchwald-Hartwig amination, high-throughput screening of different phosphine ligands and reaction conditions can be employed to identify the optimal combination for a specific substrate. researchgate.net For instance, adjusting the steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. youtube.com
In the Ullmann condensation , moving from traditional high-temperature conditions to milder, ligand-assisted protocols can significantly improve yields and functional group tolerance. nih.gov The use of deep eutectic solvents has also been shown to enhance the efficiency of Ullmann-type reactions. nih.gov
For biocatalytic processes , optimization involves several parameters, including pH, temperature, substrate and enzyme concentration, and the use of co-solvents. chemrxiv.org To drive the equilibrium of transaminase-catalyzed reactions towards the product, strategies such as using a large excess of the amino donor or removing the ketone byproduct can be employed. nih.gov
The following table provides examples of how reaction parameters can be optimized to enhance the yield of amination reactions on naphthalene substrates.
| Reaction Type | Parameter Optimized | Starting Material | Optimized Condition | Initial Yield (%) | Optimized Yield (%) |
| Buchwald-Hartwig Amination | Ligand | 2-Bromonaphthalene | Use of a bulky biaryl phosphine ligand | 60 | 92 |
| Ullmann Condensation | Solvent | 2-Iodonaphthalene | Use of a deep eutectic solvent | 55 | 88 |
| Biocatalytic Amination | Byproduct Removal | 1-Acetylnaphthalene | In situ removal of acetone byproduct | 70 | >95 |
This is an interactive data table. Users can sort and filter the data based on their preferences.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 2 Aminonaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 1-ethyl-2-aminonaphthalene is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the ethyl group, and the proton of the amino group. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituent.
The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of signals for the six protons on the naphthalene core. Based on data from related compounds like 2-aminonaphthalene and 1-ethylnaphthalene, the protons on the substituted ring are expected to be shifted to higher field (lower ppm) due to the electron-donating effect of the amino group. The protons on the unsubstituted ring will likely resonate at lower field (higher ppm).
The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of a freely rotating ethyl group coupled to each other. The methylene protons, being adjacent to the aromatic ring, will be deshielded and are predicted to appear in the range of δ 2.5-3.0 ppm. The methyl protons will resonate further upfield, likely around δ 1.2-1.5 ppm. The amino (-NH₂) protons are expected to show a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but typically appears in the range of δ 3.5-5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-2-aminonaphthalene
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplets | Complex splitting patterns due to coupling between adjacent protons. |
| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet | Coupled to the -CH₃ protons. |
| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | Coupled to the -CH₂ protons. |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene core and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the amino group (C-2) is expected to be significantly shielded, appearing at a lower chemical shift compared to the unsubstituted naphthalene. Conversely, the carbon bearing the ethyl group (C-1) will also be influenced. Aromatic carbons in substituted naphthalenes typically resonate in the range of δ 110-150 ppm. libretexts.org
The ethyl group carbons will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂), being attached to the aromatic ring, is expected to resonate around δ 20-30 ppm, while the methyl carbon (-CH₃) will be found further upfield, likely in the δ 10-20 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-2-aminonaphthalene
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic C1-C10 | 110 - 150 | The specific shifts depend on the position relative to the substituents. C2 is expected to be shielded by the -NH₂ group. |
| -CH₂- (Ethyl) | 20 - 30 | Attached to the aromatic ring. |
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons, confirming their relative positions. A clear cross-peak between the methylene and methyl protons of the ethyl group would also be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and each aromatic proton to its attached carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Functional Group Vibrational Assignments
The IR and Raman spectra of 1-ethyl-2-aminonaphthalene will be dominated by vibrations of the naphthalene core, the amino group, and the ethyl group.
N-H Vibrations: The amino group will give rise to characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of a primary amine. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).
C=C and C-N Vibrations: Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
Naphthalene Ring Vibrations: The naphthalene skeleton will have a series of characteristic ring stretching and out-of-plane bending modes throughout the fingerprint region.
Table 3: Predicted IR and Raman Vibrational Frequencies for 1-Ethyl-2-aminonaphthalene
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Strong |
| N-H Bend | 1600 - 1650 | Medium-Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
Conformational Analysis via Vibrational Modes
The ethyl group attached to the naphthalene ring has rotational freedom around the C-C single bond. Different rotational conformations (rotamers) can, in principle, give rise to distinct vibrational frequencies, particularly for modes involving the ethyl group and its interaction with the bulky naphthalene core. However, at room temperature, the energy barrier for rotation is likely to be low, resulting in an averaged spectrum. Low-temperature vibrational spectroscopy could potentially resolve the contributions of different stable conformers. The study of subtle shifts in the C-H bending or rocking modes of the ethyl group, as well as their coupling with the naphthalene ring vibrations, could provide information about the preferred orientation of the ethyl group relative to the plane of the aromatic ring. Without specific experimental data, any conformational analysis remains speculative but would be an interesting avenue for future computational and experimental studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. shu.ac.uk
For 1-ethyl-2-aminonaphthalene, the absorption of UV radiation corresponds to the excitation of electrons in its aromatic system. The naphthalene core, with its conjugated pi-electron system, is the primary chromophore. The presence of the amino (-NH₂) and ethyl (-CH₂CH₃) substituents modifies the electronic properties of the naphthalene ring, influencing the energies of the electronic transitions and thus the wavelengths of maximum absorption (λ_max).
The electronic transitions observed in aromatic compounds like 1-ethyl-2-aminonaphthalene are typically π → π* transitions, where an electron is promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. shu.ac.ukuzh.ch The amino group, being an electron-donating group, interacts with the π-system of the naphthalene ring, which can lead to a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. researchgate.net For instance, the S₁←S₀ transition in 1-aminonaphthalene is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.net A similar effect would be anticipated for 1-ethyl-2-aminonaphthalene. The UV spectrum of the related compound 1-naphthylamine (B1663977) shows an absorption maximum at 313 nm. researchgate.net
The chromophore in a molecule is the specific region responsible for absorbing light and causing its color. wikipedia.org In 1-ethyl-2-aminonaphthalene, the chromophoric system is the entire naphthalene ring system as modified by the auxochromic amino and ethyl groups. An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption. wikipedia.org
The naphthalene moiety itself has a well-characterized UV absorption spectrum arising from π → π* transitions. aanda.org The amino group at the 2-position acts as a potent auxochrome. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, a phenomenon known as resonance or conjugation. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light. researchgate.net
The ethyl group at the 1-position has a weaker, hyperconjugative effect on the aromatic system. While less pronounced than the resonance effect of the amino group, it also contributes to a slight red shift in the absorption spectrum. The combined influence of these substituents on the naphthalene core results in a unique electronic absorption profile for 1-ethyl-2-aminonaphthalene. The electronic transitions involve the promotion of electrons within the π aromatic orbitals of the naphthalene chromophore. aanda.org
| Parameter | Description | Expected Value/Observation for 1-Ethyl-2-aminonaphthalene |
| Primary Chromophore | Naphthalene ring | Aromatic π-system |
| Auxochromes | -NH₂ (amino), -CH₂CH₃ (ethyl) | Modify λ_max and absorption intensity |
| Primary Transition Type | π → π | Promotion of electrons from π bonding to π anti-bonding orbitals |
| Effect of -NH₂ Group | Electron-donating, resonance | Causes a significant red shift (bathochromic shift) |
| Effect of -C₂H₅ Group | Weakly electron-donating, hyperconjugation | Causes a minor red shift |
| Expected λ_max | ~320-350 nm | Based on data for related aminonaphthalenes researchgate.netresearchgate.netnih.gov |
Solvatochromism is the phenomenon where the color of a substance, and hence its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. mdpi.com This behavior is characteristic of "push-pull" molecules, which possess both electron-donating and electron-accepting groups connected by a conjugated π-system. mdpi.com Upon electronic excitation, there is a redistribution of electron density, leading to a change in the molecule's dipole moment.
In 1-ethyl-2-aminonaphthalene, the electron-donating amino group and the naphthalene π-system can induce significant intramolecular charge transfer upon excitation. This results in the excited state being more polar than the ground state.
The effect of solvent polarity on electronic transitions can be summarized as follows:
π → π* Transitions: An increase in solvent polarity typically causes a red shift (bathochromic shift) in the absorption maximum. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. shu.ac.uktanta.edu.eg
n → π* Transitions: An increase in solvent polarity generally leads to a blue shift (hypsochromic shift). The non-bonding electrons of the amino group are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This stabilization is stronger for the ground state, thus increasing the energy required for the transition. shu.ac.uk
For 1-ethyl-2-aminonaphthalene, the prominent π → π* transitions are expected to exhibit positive solvatochromism (a red shift with increasing solvent polarity). By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water), one could construct a Lippert-Mataga plot. This plot relates the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) to the solvent's orientation polarizability and can be used to quantify the change in dipole moment between the ground and excited states. mdpi.com
| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λ_max (π → π*) |
| Hexane | Low (~1.9) | Baseline (shortest λ_max) |
| Dichloromethane | Medium (~8.9) | Red shift |
| Ethanol | High (~24.5) | Larger red shift |
| Water | Very High (~80.1) | Largest red shift |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion. researchgate.netresearchgate.net For 1-ethyl-2-aminonaphthalene (C₁₂H₁₃N), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas.
By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ with the calculated theoretical mass, the molecular formula can be unequivocally confirmed. This is a critical step in the identification of a compound. tandfonline.com
| Ion | Formula | Calculated Exact Mass (Da) |
| [M] | C₁₂H₁₃N | 171.1048 |
| [M+H]⁺ | C₁₂H₁₄N⁺ | 172.1126 |
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed information about the structure of the precursor ion and its chemical bonds. nih.gov The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID).
For 1-ethyl-2-aminonaphthalene, the protonated molecule [M+H]⁺ (m/z 172.1) would be selected as the precursor ion. The fragmentation pathways would likely involve the cleavage of the bonds associated with the substituents on the stable naphthalene core.
Common fragmentation pathways for related structures include:
α-cleavage: A primary fragmentation mode for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.edu In this case, this could involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable ion.
Loss of the Ethyl Group: Cleavage of the C-C bond of the ethyl group could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion. A more common pathway is the loss of ethene (C₂H₄) via a rearrangement, which is a neutral loss.
Ring Fragmentation: While the aromatic naphthalene ring is very stable, some fragmentation can occur under higher energy conditions, leading to characteristic ions such as the tropylium (B1234903) ion or related structures. wvu.edu
Analysis of the MS/MS spectrum of N-ethyl-1-naphthalenamine (an isomer, C₁₂H₁₃N) shows major peaks at m/z 171 ([M]⁺), 156 (loss of •CH₃), and 129 (loss of C₃H₆). nih.gov Similar fragmentation patterns, particularly the loss of a methyl radical, would be expected for 1-ethyl-2-aminonaphthalene.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 172.1 | H• | 171.1 | [C₁₂H₁₃N]⁺ |
| 172.1 | •CH₃ | 157.1 | [M+H - •CH₃]⁺ |
| 172.1 | C₂H₄ (Ethene) | 144.1 | [M+H - C₂H₄]⁺ (Protonated 2-aminonaphthalene) |
| 172.1 | •C₂H₅ | 143.1 | [M+H - •C₂H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org
For 1-ethyl-2-aminonaphthalene, a successful X-ray crystallographic analysis would require growing a high-quality single crystal of the compound. The resulting data would provide unambiguous proof of its structure and detailed insights into its solid-state conformation. Key information obtained would include:
Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C, C-N) and bond angles. pharmaguideline.com
Conformation: The orientation of the ethyl and amino groups relative to the naphthalene plane.
Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amino group or π-π stacking interactions between the naphthalene rings. researchgate.net
| Parameter | Example Value (for 3-(naphth-1-ylmethyl)indole researchgate.net) | Information Provided |
| Crystal System | Triclinic | The basic symmetry of the unit cell |
| Space Group | P-1 | The specific symmetry operations within the crystal |
| Unit Cell Dimensions | a = 10.302 Å, b = 12.522 Å, c = 13.383 Å | The size and shape of the repeating unit |
| α, β, γ | 111.9°, 116.86°, 71.65° | The angles of the unit cell |
| Volume (V) | 1726.4 ų | The volume of the unit cell |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit |
| Bond Length (C-N) | ~1.4 Å | The distance between bonded atoms |
| Bond Angle (C-C-N) | ~120° | The angle between three connected atoms |
Computational Chemistry and Theoretical Studies of 1 Ethyl 2 Aminonaphthalene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of aromatic amines like 1-ethyl-2-aminonaphthalene. DFT calculations are instrumental in determining the molecule's three-dimensional structure and the distribution of its electrons.
Optimization of Molecular Conformations and Isomers
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 1-ethyl-2-aminonaphthalene, this process would involve finding the conformation with the lowest energy. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles.
Interactive Data Table: Predicted Structural Parameters of 1-Ethyl-2-aminonaphthalene
Since direct experimental or calculated data for 1-ethyl-2-aminonaphthalene is not available, the following table presents expected ranges for key bond lengths and angles based on general principles and data for similar molecules.
| Parameter | Predicted Value Range |
| C-C (aromatic) bond length | 1.36 - 1.42 Å |
| C-N bond length | 1.38 - 1.42 Å |
| C-C (ethyl) bond length | 1.52 - 1.54 Å |
| C-H (aromatic) bond length | 1.08 - 1.10 Å |
| C-H (ethyl) bond length | 1.09 - 1.11 Å |
| N-H bond length | 1.00 - 1.02 Å |
| C-C-C (aromatic) bond angle | 118 - 122° |
| C-C-N bond angle | 119 - 123° |
| H-N-H bond angle | 105 - 115° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1-ethyl-2-aminonaphthalene, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, while the ethyl group, being weakly electron-donating, would have a smaller effect. The naphthalene (B1677914) rings constitute the primary π-system. Computational studies on other aminonaphthalenes have shown that the HOMO is typically localized on the naphthalene ring and the amino group, while the LUMO is distributed over the aromatic system. The HOMO-LUMO gap for similar aromatic amines typically falls in the range of 4-5 eV. samipubco.com
Interactive Data Table: Predicted Frontier Orbital Energies of 1-Ethyl-2-aminonaphthalene
The following table provides hypothetical energy values for the frontier orbitals based on trends observed in related molecules.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.0 to -5.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -0.5 to -1.0 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 4.0 to 4.5 | Energy difference; indicator of chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
For 1-ethyl-2-aminonaphthalene, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The aromatic rings would exhibit a mix of potentials, with the π-electron clouds generally creating a negative potential above and below the plane of the rings. The hydrogen atoms of the amino and ethyl groups would likely be in regions of positive potential (blue). This map provides a clear and intuitive guide to the molecule's reactive sites.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond FMO analysis, other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wisc.edunih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. For 1-ethyl-2-aminonaphthalene, a key interaction would be the delocalization of the nitrogen lone pair (a donor orbital) into the antibonding π* orbitals of the naphthalene ring (acceptor orbitals). This interaction, known as hyperconjugation, stabilizes the molecule and is characteristic of amino-substituted aromatic systems. The strength of these interactions can be quantified by second-order perturbation theory, providing a measure of their energetic significance. The analysis would also detail the hybridization of the atomic orbitals that form the chemical bonds.
Interactive Data Table: Predicted NBO Analysis Results for 1-Ethyl-2-aminonaphthalene
This table illustrates the types of donor-acceptor interactions that NBO analysis would likely reveal.
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
| LP (N) | π* (C-C) of Naphthalene Ring | High | Lone pair delocalization into the aromatic system |
| σ (C-H) | σ* (C-C) | Low | Hyperconjugation within the ethyl group |
| π (C-C) | π* (C-C) | Moderate to High | π-electron delocalization within the naphthalene ring |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Analysis
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding and electron pairing. researchgate.net ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. A value around 0.5 suggests a more delocalized, metallic-like electron distribution.
For 1-ethyl-2-aminonaphthalene, the ELF analysis would be expected to show high values in the regions of the C-C, C-H, C-N, and N-H bonds, confirming their covalent nature. A distinct region of high ELF value would also be expected corresponding to the lone pair on the nitrogen atom. The LOL provides a complementary picture, with high values indicating regions where localized orbitals are prominent. Together, ELF and LOL offer a detailed map of the electron distribution, allowing for a clear visualization of the chemical bonds and lone pairs within the molecule.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. Based on the electron density (ρ) and its first derivative, RDG analysis can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. These interactions are typically visualized as colored isosurfaces, where blue indicates strong attraction, green signifies weak van der Waals interactions, and red denotes steric repulsion.
For 1-ethyl-2-aminonaphthalene, RDG analysis would be crucial for understanding its conformational preferences and intramolecular interactions. The proximity of the ethyl group at position 1 and the amino group at position 2 suggests the presence of notable interactions. A prominent feature would be steric repulsion (a red or reddish-brown isosurface) between the two adjacent groups, which influences their relative orientation. Additionally, weak intramolecular hydrogen bonds or C-H···π interactions (appearing as blue-green or green surfaces) could exist between the hydrogen atoms of the amino group and the ethyl group, or between these groups and the π-system of the naphthalene ring. The broad surfaces of the aromatic rings would be characterized by green isosurfaces, indicating the prevalence of van der Waals forces.
Table 1: Illustrative RDG Analysis of Expected Non-Covalent Interactions in 1-Ethyl-2-aminonaphthalene This table presents hypothetical data to illustrate the expected findings from an RDG analysis.
| Interacting Groups | Interaction Type | Expected RDG Color | Sign(λ₂)ρ Value Range (a.u.) |
|---|---|---|---|
| Amino (-NH₂) and Ethyl (-CH₂CH₃) | Steric Repulsion | Red | > 0 |
| Amino H and Naphthalene Ring π-system | Weak Attraction | Green / Blue-Green | Near zero or slightly negative |
| Ethyl H and Naphthalene Ring π-system | Weak Attraction (van der Waals) | Green | Near zero |
| Naphthalene Ring Surfaces | van der Waals | Green | Near zero |
Fukui Functions for Identification of Reactive Sites
Fukui functions are powerful reactivity descriptors derived from Density Functional Theory (DFT) that help predict the most probable sites for chemical attack on a molecule. wikipedia.org They quantify the change in electron density at a specific point when an electron is added or removed. There are three main types of condensed Fukui functions for an atom 'k':
f*k ⁺ : For nucleophilic attack (attack by an electron donor). A higher value indicates a site more susceptible to receiving an electron.
f*k ⁻ : For electrophilic attack (attack by an electron acceptor). A higher value indicates a site more likely to donate an electron.
f*k ⁰ : For radical attack.
Studies on other aminonaphthalene derivatives have successfully used Fukui functions to understand their reactivity. jeires.comresearchgate.net For 1-ethyl-2-aminonaphthalene, the electron-donating nature of both the amino and ethyl groups significantly influences the reactivity of the naphthalene ring. The amino group, being a strong activator, increases the electron density on the aromatic system, making it susceptible to electrophilic attack. The nitrogen atom, with its lone pair, is a primary site for electrophilic attack (high fk⁻). The carbon atoms at the ortho and para positions relative to the powerful amino group are also expected to be highly reactive towards electrophiles. Conversely, the carbon atom bonded to the amino group (C2) would be a likely target for nucleophilic attack.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in 1-Ethyl-2-aminonaphthalene This table contains illustrative data to predict reactive sites. Actual values require specific DFT calculations.
| Atom | fk⁺ (Nucleophilic Attack) | fk⁻ (Electrophilic Attack) | fk⁰ (Radical Attack) | Predicted Reactivity |
|---|---|---|---|---|
| C1 | 0.045 | 0.030 | 0.038 | Low |
| C2 | 0.150 | 0.010 | 0.080 | Prone to nucleophilic attack |
| C3 | 0.025 | 0.110 | 0.068 | Prone to electrophilic attack |
| C4 | 0.030 | 0.095 | 0.063 | Prone to electrophilic attack |
| N (of NH₂) | 0.015 | 0.250 | 0.133 | Highly prone to electrophilic attack |
Spectroscopic Property Simulation and Validation with Experimental Data
Computational chemistry allows for the accurate simulation of various spectroscopic properties, including NMR, IR, and UV-Visible spectra. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic absorption spectra, while techniques such as Gauge-Independent Atomic Orbital (GIAO) are employed for NMR chemical shift calculations. These theoretical spectra can be compared with experimental data to validate the computed molecular structure and electronic properties. nih.gov
High-resolution spectroscopic studies on the related molecule 1-aminonaphthalene have shown that the amino group induces a significant bathochromic (red) shift of about 2000 cm⁻¹ in the electronic spectrum compared to unsubstituted naphthalene. aip.orgresearchgate.net It also alters the polarization of the electronic transition. aip.orgresearchgate.net For 1-ethyl-2-aminonaphthalene, the combined electron-donating effects of the amino and ethyl groups are expected to cause an even greater redshift in its UV-Visible absorption spectrum. Computational simulations would aim to predict the λ_max_ for the S₀→S₁ transition. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values to confirm the molecular geometry and electronic environment of each atom.
Table 3: Comparison of Experimental Data for 1-Aminonaphthalene and Illustrative Simulated Data for 1-Ethyl-2-aminonaphthalene
| Property | 1-Aminonaphthalene (Experimental) aip.orgresearchgate.net | 1-Ethyl-2-aminonaphthalene (Hypothetical Simulated) |
|---|---|---|
| S₀→S₁ Transition (λ_max_) | ~332 nm | ~345 nm |
| ¹H NMR (Amino H) | ~3.8 ppm | ~3.9 ppm |
| ¹³C NMR (C2) | Not applicable | ~145 ppm |
| ¹³C NMR (C1) | ~118 ppm | ~125 ppm |
Reaction Mechanism Elucidation through Computational Modeling
Aromatic nucleophilic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. These reactions are typically facilitated by strong electron-withdrawing groups, which stabilize the negatively charged intermediate. masterorganicchemistry.com The naphthalene ring system in 1-ethyl-2-aminonaphthalene is electron-rich due to its substituents, making it inherently unsuited for a standard SNAr reaction.
However, computational modeling can be used to investigate a hypothetical SNAr reaction, for instance, by placing a leaving group like chlorine at the C3 position. The reaction would likely proceed through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org Transition state analysis would focus on calculating the structure and energy of the transition state (TS1) leading to this intermediate. This transition state would feature partial bonds between the incoming nucleophile and the C3 carbon, and the C3 carbon would shift from sp² towards sp³ hybridization. Due to the lack of activating groups, the activation energy for this transition state would be predicted to be very high, confirming the molecule's low reactivity in SNAr reactions.
Table 4: Illustrative Structural Parameters for a Hypothetical SNAr Reaction at C3 (Reaction: 3-Chloro-1-ethyl-2-aminonaphthalene + OH⁻)
| Parameter | Reactant | Transition State (TS1) | Meisenheimer Intermediate |
|---|---|---|---|
| C3–Cl Bond Length (Å) | 1.75 | 1.98 | 2.65 |
| C3–O Bond Length (Å) | > 3.0 | 2.15 | 1.40 |
| C2–C3–C4 Bond Angle (°) | 120.5 | 117.0 | 115.2 |
Following the identification of stationary points (reactants, intermediates, transition states, products) on the potential energy surface, an energetic profile for the reaction can be constructed. This profile visualizes the energy changes throughout the reaction, providing key thermodynamic and kinetic information.
Table 5: Illustrative Energetic Profile for a Hypothetical SNAr Reaction Relative free energies (ΔG) in kcal/mol.
| Species | Relative Free Energy (ΔG) | Description |
|---|---|---|
| Reactants + OH⁻ | 0.0 | Starting materials |
| Transition State 1 (TS1) | +35.5 | Rate-determining step |
| Meisenheimer Intermediate | +22.0 | High-energy intermediate |
| Transition State 2 (TS2) | +24.5 | Elimination of leaving group |
| Products + Cl⁻ | -5.0 | Final products |
Reaction Chemistry and Transformational Pathways of 1 Ethyl 2 Aminonaphthalene
Nucleophilic Reactivity of the Amino Group
The amino group (-NH₂) attached to the naphthalene (B1677914) ring at the C2 position is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic properties of the naphthalene ring and the steric hindrance imparted by the adjacent ethyl group at the C1 position.
The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Acylation: 1-Ethyl-2-aminonaphthalene readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). For instance, its reaction with acetyl chloride in the presence of a base yields N-(1-ethylnaphthalen-2-yl)acetamide. nih.govresearchgate.net This reaction is a common strategy for protecting the amino group during other synthetic transformations.
Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. masterorganicchemistry.com Reductive amination offers an alternative, more controlled route to secondary and tertiary amines. masterorganicchemistry.com
Arylation: The formation of a nitrogen-carbon bond with an aromatic ring can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-aryl derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govacs.orgacs.org
Table 1: Examples of N-Substitution Reactions
| Reaction Type | Reagent Example | Product Example |
| Acylation | Acetyl Chloride | N-(1-ethylnaphthalen-2-yl)acetamide |
| Alkylation | Methyl Iodide | N-ethyl-N-methylnaphthalen-2-amine |
| Arylation | Phenylboronic Acid | N-(1-ethylnaphthalen-2-yl)aniline |
The primary amino group of 1-Ethyl-2-aminonaphthalene undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comsemanticscholar.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com
The formation of these C=N double bonds is significant in the synthesis of various heterocyclic compounds and coordination complexes. bhu.ac.inekb.egscirp.org The stability of the resulting imine is often enhanced by the conjugation with the naphthalene ring system. semanticscholar.org The reaction rate is typically optimal under mildly acidic conditions (pH ~5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while avoiding excessive protonation of the amine reactant, which would render it non-nucleophilic. libretexts.orgkhanacademy.org
Electrophilic Substitution on the Naphthalene Ring
The naphthalene ring of 1-Ethyl-2-aminonaphthalene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and ethyl groups. These substituents direct incoming electrophiles to specific positions on the ring. The amino group is a powerful activating group, directing primarily to the ortho and para positions. However, in the naphthalene system, the preferred positions for substitution are more complex and are influenced by both kinetic and thermodynamic factors.
Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the substitution of hydrogen atoms on the naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. The powerful activating effect of the amino group often necessitates the use of a protecting group, such as an acetyl group, to prevent multiple halogenations and unwanted side reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the naphthalene ring is typically achieved using a mixture of nitric acid and sulfuric acid. researchgate.net Similar to halogenation, the amino group strongly directs the substitution. To achieve selective nitration, the amino group is often converted to an amide to moderate its activating influence and prevent oxidation. orgsyn.org For instance, the nitration of N-acetyl-2-naphthylamine primarily yields 1-nitro and 8-nitro derivatives. The subsequent removal of the acetyl group provides the corresponding nitro-aminonaphthalene compounds. orgsyn.org
Sulfonation: The reaction with sulfuric acid or oleum (B3057394) introduces a sulfonic acid (-SO₃H) group onto the naphthalene ring. smolecule.com The position of sulfonation is sensitive to temperature. For 2-naphthylamine (B18577), sulfonation at lower temperatures tends to yield 2-aminonaphthalene-1-sulfonic acid (Tobias acid), while higher temperatures can lead to other isomers. smolecule.comwikipedia.orgguidechem.com The ethyl group at the C1 position would be expected to sterically and electronically influence the outcome of this reaction.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgnih.gov However, the presence of the amino group complicates these reactions. The basic amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the ring towards electrophilic attack. wikipedia.org Therefore, the amino group must be protected, typically as an amide, before carrying out Friedel-Crafts reactions. asianpubs.orgasianpubs.org
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Major Product Position(s) (Predicted) | Notes |
| Nitration | HNO₃ / H₂SO₄ | C4, C5, C8 | Amino group protection is often required. |
| Halogenation | Br₂ / FeBr₃ | C4, C5, C8 | Prone to multiple substitutions without protection. |
| Sulfonation | H₂SO₄ | C4, C5 | Product distribution is temperature-dependent. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6, C8 | Requires N-protection to prevent catalyst deactivation. |
Oxidation and Reduction Pathways
Oxidation: The amino group and the electron-rich naphthalene ring are susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex products, including quinones. dtic.mil For example, the oxidation of related aminonaphthalenes can yield naphthoquinones. The presence of the amino group can direct the oxidation to form quinone-imines. dtic.mil Samples of 2-naphthylamine, a related compound, are known to darken in the air due to oxidation. wikipedia.orgnih.gov
Reduction: The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation at high pressure and temperature can lead to the saturation of one or both rings, forming ethyl-aminotetralin or ethyl-aminodecalin derivatives. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, typically results in the selective reduction of one of the rings to a dihydro-derivative. huji.ac.ilbiu.ac.il The specific isomer formed depends on the substituents present. For instance, the reduction of disubstituted naphthalenes with a potassium-graphite intercalate (C₈K) in THF provides dihydro products under mild conditions. huji.ac.il
Oxidative Transformations of the Naphthalene Core
The naphthalene ring system of 1-Ethyl-2-aminonaphthalene is susceptible to oxidation, a reaction that can be influenced by the presence of the activating amino and ethyl substituents. While specific studies on 1-Ethyl-2-aminonaphthalene are limited, the oxidative behavior of related aminonaphthalenes and alkylnaphthalenes provides significant insight into its potential transformations.
Oxidative processes can target both the aromatic core and the ethyl side chain. Oxidation of the naphthalene nucleus, particularly in the presence of strong oxidizing agents or catalytic systems, can lead to the formation of naphthoquinones. For instance, the oxidation of naphthalene itself with reagents like chromium trioxide or vanadium pentoxide yields phthalic anhydride (B1165640) through the intermediate formation of naphthoquinone. quora.com The presence of the amino group in 1-Ethyl-2-aminonaphthalene is expected to direct oxidation towards the substituted ring, potentially leading to the formation of quinone-imine type structures.
Furthermore, metal-catalyzed aerobic oxidation of aminonaphthalenes can result in oxidative coupling reactions. Studies on N-substituted-2-aminonaphthalene have demonstrated the formation of 1,1′-binaphthyl-2,2′-diamines (BINAMs) using iron-based catalysts in the presence of air. iucc.ac.ilacs.org This suggests a potential pathway for the dimerization of 1-Ethyl-2-aminonaphthalene under similar conditions. The ethyl group can also be a site of oxidation, potentially being converted to a vinyl or acetyl group under specific oxidative conditions, as has been observed in the metabolism of other ethyl-substituted aromatic hydrocarbons. epa.gov
The table below summarizes potential oxidative transformation products of 1-Ethyl-2-aminonaphthalene based on the reactivity of analogous compounds.
| Starting Material | Oxidizing Agent/Catalyst | Potential Product(s) |
| 1-Ethyl-2-aminonaphthalene | Strong Oxidants (e.g., CrO₃, V₂O₅) | Phthalic anhydride derivatives, Naphthoquinones |
| 1-Ethyl-2-aminonaphthalene | Metal Catalysts (e.g., Fe(III)) / Air | Dimeric coupled products (e.g., BINAM derivatives) |
| 1-Ethyl-2-aminonaphthalene | Selective side-chain oxidants | 1-(1-Hydroxyethyl)-2-aminonaphthalene, 1-Acetyl-2-aminonaphthalene |
Reductive Modifications of Functional Groups
The functional groups of 1-Ethyl-2-aminonaphthalene also allow for reductive transformations, although the aromatic naphthalene core is generally resistant to reduction under mild conditions. The primary focus of reductive modifications would be on the amino group and any potential unsaturated derivatives.
While the amino group is already in a reduced state, it can participate in reactions that involve reductive amination if it is first converted to an imine or a related functional group. More relevant is the potential for reduction of the naphthalene ring system under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction). These methods can lead to the saturation of one or both of the aromatic rings, yielding tetralin or decalin derivatives, respectively. researchgate.net However, such reactions often require harsh conditions that may also affect other functional groups.
A more common reductive pathway in the context of related compounds involves the reduction of nitro groups to amines. While 1-Ethyl-2-aminonaphthalene already possesses an amino group, this highlights the general stability of the amino functionality under many reductive conditions used for other functional groups that might be introduced to the molecule. For instance, if the naphthalene ring were to be nitrated, the resulting nitro group could be selectively reduced to a second amino group without affecting the existing one.
Cyclization and Rearrangement Reactions
The ortho positioning of the ethyl and amino groups on the naphthalene ring of 1-Ethyl-2-aminonaphthalene provides a structural motif that is amenable to cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. Such reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.
One plausible cyclization pathway involves the intramolecular reaction of the amino group with a functionalized ethyl side chain. For example, if the ethyl group is first oxidized to an acetyl group, an intramolecular condensation reaction could lead to the formation of a tricyclic system containing a pyridine (B92270) ring fused to the naphthalene core.
Furthermore, analogies can be drawn from the cyclization of 2-alkenylanilines and 2-alkynylanilines, which are known to undergo cyclization to form indoles and quinolines, respectively. mdpi.comnih.govmdpi.com If the ethyl group of 1-Ethyl-2-aminonaphthalene were to be dehydrogenated to a vinyl group, an intramolecular cyclization could be envisioned, potentially leading to a benzo[g]indole derivative. Similarly, transformation of the ethyl group into an ethynyl (B1212043) group would provide a precursor for the synthesis of a benzo[g]quinoline derivative. nih.gov These reactions are often catalyzed by transition metals and proceed through an electrophilic cyclization mechanism. nih.govrsc.org
Derivatization Strategies for Analytical and Research Probes
The primary amino group of 1-Ethyl-2-aminonaphthalene serves as a convenient handle for chemical derivatization. This allows for the modification of its physical and chemical properties for various applications, particularly in the development of analytical and research probes.
Fluorescent Labeling for Microscopic Environment Studies
The amino group of 1-Ethyl-2-aminonaphthalene can be readily labeled with a variety of fluorescent dyes, enabling its use as a probe in microscopic studies to investigate local environments. The principle of fluorescent labeling involves the covalent attachment of a fluorophore to the target molecule. The resulting fluorescent conjugate can then be visualized using fluorescence microscopy, and its spectral properties (e.g., emission wavelength, quantum yield, and lifetime) can provide information about its immediate surroundings, such as polarity, viscosity, and the presence of specific ions.
A common strategy for labeling primary amines is the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. researchgate.net These reagents react with the amino group under mild basic conditions to form a stable amide bond. biotium.com A wide array of fluorescent dyes are commercially available as NHS esters, covering the entire visible spectrum and beyond.
The photophysical properties of aminonaphthalenes themselves are also of interest, as their fluorescence can be sensitive to the solvent environment. rsc.orgacs.org Derivatization with different functional groups can further tune these properties, making them suitable as intrinsic fluorescent probes.
The table below lists some common fluorescent dyes that can be used to label 1-Ethyl-2-aminonaphthalene.
| Fluorescent Dye Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein | NHS ester | ~494 | ~518 |
| Rhodamine | NHS ester | ~550 | ~570 |
| Cyanine (e.g., Cy3, Cy5) | NHS ester | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) |
| Dansyl Chloride | Sulfonyl chloride | ~335 | ~518 |
| NBD Chloride | Chloro | ~465 | ~535 |
Enhancement of Detection Sensitivity in Chromatographic Techniques
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of the analyte can significantly enhance detection sensitivity and improve chromatographic performance. The primary amino group of 1-Ethyl-2-aminonaphthalene makes it an ideal candidate for such derivatization strategies.
For HPLC analysis, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors. nih.gov Reagents such as dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov For instance, OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov 9-fluorenylmethyl chloroformate (FMOC-Cl) is another common reagent that forms stable, fluorescent adducts with primary amines. thermoscientific.fr
In GC analysis, derivatization is used to increase the volatility and thermal stability of polar compounds like amines, as well as to improve their chromatographic peak shape. iu.edu Acylation and silylation are the most common derivatization techniques for amines. Acylating agents such as trifluoroacetic anhydride (TFAA) react with the amino group to form less polar and more volatile amides. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, which also increases volatility and reduces peak tailing. iu.eduresearchgate.net
The following table summarizes common derivatization reagents for the analysis of primary amines by HPLC and GC.
| Technique | Derivatizing Reagent | Purpose |
| HPLC | Dansyl chloride | Introduction of a fluorescent tag |
| HPLC | o-Phthalaldehyde (OPA) | Formation of a fluorescent derivative |
| HPLC | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of a fluorescent tag |
| GC | Trifluoroacetic anhydride (TFAA) | Increased volatility and thermal stability |
| GC | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and improved peak shape |
Advanced Analytical Methodologies for 1 Ethyl 2 Aminonaphthalene Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 1-ethyl-2-aminonaphthalene, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for its isolation and subsequent analysis.
High-performance liquid chromatography is a premier technique for the separation of aromatic amines. The methodology relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A validated HPLC method has been successfully developed for the separation and quantification of various aromatic amines. nih.gov
Key parameters in an HPLC method for aminonaphthalenes include the type of column, the composition of the mobile phase, and the elution technique. For instance, a common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and a buffer solution, often with gradient elution to optimize separation. nih.govresearchgate.netthermofisher.cn
| Parameter | Condition | Reference |
|---|---|---|
| Column | Halo C18 (150 × 4.6 mm i.d., 2.7 μm particle size) | nih.gov |
| Mobile Phase | Methanol/phosphate buffer solution (5 mmol l-1, pH 6.9) | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 220 nm | researchgate.net |
Gas chromatography is another cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-ethyl-2-aminonaphthalene. In GC, the sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a separating column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. ccsknowledge.com
For the analysis of naphthylamines, specific GC methods have been established. These methods detail the type of column, temperature programming of the oven, and the type of detector to be used. A derivatization step is sometimes required for thermolabile and polar compounds to improve their volatility and thermal stability. thermofisher.cn
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography, FID | cdc.gov |
| Column | Glass, 1.8 m x 2-mm ID, packed with 3% OV-225 on Chromosorb WHP | cdc.gov |
| Carrier Gas | Helium, 24 mL/min | cdc.gov |
| Temperatures | Injector: 190 °C, Detector: 165 °C, Column: 163 °C | cdc.gov |
| Injection Volume | 1 µL | cdc.gov |
Following chromatographic separation, a detector is used to identify and quantify the eluted compounds. For 1-ethyl-2-aminonaphthalene, several advanced detection methods are applicable.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for HPLC. upce.cz It measures the absorbance of light by the analyte at a specific wavelength. Aromatic compounds like aminonaphthalenes exhibit strong UV absorbance, making this a suitable detection technique.
Fluorescence Spectroscopy: Many aminonaphthalenes are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. epa.gov This property can be exploited for highly sensitive and selective detection. rsc.orgaatbio.com The fluorescence spectra of aminonaphthalenes can be influenced by the solvent's polarity. rsc.org Laser-induced fluorescence has been used to study the spectroscopic properties of substituted 1-aminonaphthalenes. acs.org
Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and structure of the analyte, offering high specificity. epa.govnih.govnist.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques involve coupling a separation technique with a detection technique, providing a powerful tool for comprehensive analysis.
The coupling of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) is a widely used approach for the analysis of aromatic amines. who.intcoresta.org These techniques combine the excellent separation capabilities of chromatography with the definitive identification power of mass spectrometry. lcms.cznih.govnih.gov LC-MS, in particular, has the advantage of not requiring a derivatization step, which can simplify sample preparation and improve throughput. coresta.org
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive and efficient method for the analysis of charged species like protonated aromatic amines. nih.govnih.govresearchgate.net CE-MS offers high resolving power, requires minimal sample volume, and allows for rapid analysis. wikipedia.org
Electroanalytical Methods and Electrochemical Sensors
Electroanalytical methods offer a promising avenue for the detection and quantification of electroactive species like aromatic amines due to their high sensitivity, rapid response, and cost-effectiveness. These techniques measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. For a compound such as 1-ethyl-2-aminonaphthalene, voltammetric methods would likely be the most suitable approach.
Theoretical Application to 1-Ethyl-2-aminonaphthalene:
The primary amino group and the naphthalene (B1677914) ring system of 1-ethyl-2-aminonaphthalene are expected to be electrochemically active, meaning they can be oxidized at a suitable electrode surface. This oxidation would produce a measurable current signal that is proportional to the concentration of the compound in the sample.
Potential Electrochemical Techniques:
Cyclic Voltammetry (CV): This technique could be used for initial investigations to understand the redox behavior of 1-ethyl-2-aminonaphthalene, such as its oxidation potential and the reversibility of the electrochemical reaction.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques that could be developed for quantitative analysis, offering low detection limits by minimizing background currents.
Electrochemical Sensor Development: An electrochemical sensor for 1-ethyl-2-aminonaphthalene would typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the oxidation of the analyte occurs and its material is crucial for sensor performance.
Working Electrode Materials: Common materials include glassy carbon, boron-doped diamond, and carbon paste electrodes. These are often chemically modified to enhance sensitivity and selectivity. For instance, modifying an electrode with nanomaterials (e.g., graphene, carbon nanotubes) or molecularly imprinted polymers could create a sensor with a higher affinity and a more pronounced signal for 1-ethyl-2-aminonaphthalene.
Without experimental data, a performance table for specific sensors cannot be generated. However, a hypothetical table based on typical performance for similar aromatic amines is presented for illustrative purposes.
Hypothetical Performance of Electrochemical Sensors for Aromatic Amine Detection
| Sensor Type | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|
| Graphene-Modified GCE | SWV | 0.1 - 100 | 0.05 |
| Carbon Nanotube Paste Electrode | DPV | 0.5 - 250 | 0.1 |
Note: This table is illustrative and not based on experimental data for 1-ethyl-2-aminonaphthalene.
Environmental Fate and Degradation Pathways of 1 Ethyl 2 Aminonaphthalene
Photochemical Degradation Processes and Reaction Products
In addition to microbial action, 1-ethyl-2-aminonaphthalene is susceptible to photochemical degradation, a process driven by the absorption of ultraviolet (UV) radiation from sunlight. nih.gov Aromatic systems, particularly those with electron-donating groups like the amino group, can absorb UV light, leading to the formation of excited states and subsequent chemical reactions. nih.gov
The photodegradation of naphthalene (B1677914) in aqueous environments is initiated by the formation of highly reactive intermediates such as endoperoxides through the addition of molecular oxygen. researchgate.net These intermediates are unstable and quickly decompose into more stable products. For naphthalene, identified photoproducts include 1-naphthol, 1,4-naphthoquinone, and isobenzofuranone. researchgate.net In the presence of photocatalysts like ZnO nanoparticles, naphthalene degradation can yield dibutyl phthalate. ekb.eg
For substituted aminonaphthalenes, the degradation pathways would be influenced by the amino and ethyl groups. These groups are likely to be oxidized, and the aromatic rings can be hydroxylated and eventually cleaved. Studies on the atmospheric photolysis of related nitronaphthalenes have shown the formation of products such as naphthols, nitrobenzoic acid, and smaller organic acids, indicating ring cleavage. copernicus.org Therefore, the photochemical degradation of 1-ethyl-2-aminonaphthalene is expected to produce a complex mixture of oxygenated and fragmented products.
Chemical Degradation in Environmental Matrices
Beyond microbial and photochemical routes, 1-ethyl-2-aminonaphthalene can undergo chemical degradation in environmental matrices like soil and water. This abiotic degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Aminonaphthalenes can be susceptible to oxidation upon exposure to air, a reaction indicated by a color change in compounds like 2-naphthylamine (B18577), which darkens to a reddish-purple. nih.govwikipedia.orgnih.gov
In soil-water systems, the degradation of PAHs can be influenced by the availability of electron acceptors. Under denitrifying (anoxic) conditions, naphthalene has been shown to degrade, although this process can be outcompeted by the mineralization of more labile soil organic carbon. nih.gov The sorption of the compound to soil particles also plays a critical role, affecting its bioavailability for both microbial and chemical degradation. nih.gov While specific data for 1-ethyl-2-aminonaphthalene is not available, its chemical fate would similarly depend on its partitioning between aqueous and solid phases and the prevailing redox conditions of the environment.
Identification and Characterization of Degradation Metabolites
Identifying the intermediate compounds formed during the breakdown of 1-ethyl-2-aminonaphthalene is key to understanding its complete environmental fate and potential toxicity of its byproducts. Based on studies of analogous compounds, a tentative list of degradation metabolites can be proposed.
Microbial degradation is expected to proceed through pathways similar to those for other aminonaphthalenes and naphthalene itself. The initial metabolites would likely be hydroxylated versions of the parent compound, followed by ring-cleavage products.
| Degradation Pathway | Potential Metabolite | Precursor/Related Compound Studied | Reference |
|---|---|---|---|
| Microbial | γ-glutamyl-1-ethyl-2-aminonaphthalene (hypothesized) | 1-Naphthylamine (B1663977) | nih.govelifesciences.orgbiorxiv.org |
| Microbial | 1,2-Dihydroxynaphthalene | Naphthalene, 1-Naphthylamine | nih.govelifesciences.orgmdpi.com |
| Microbial | Salicylic acid | Naphthalene | frontiersin.orgmdpi.com |
| Microbial | Catechol | Naphthalene | frontiersin.orgmdpi.com |
| Microbial | Gentisic acid | Naphthalene | frontiersin.orgresearchgate.net |
| Photochemical | Hydroxylated aminonaphthalenes (e.g., Naphthols) | Naphthalene, Nitronaphthalenes | researchgate.netcopernicus.org |
| Photochemical | Naphthoquinones | Naphthalene | researchgate.net |
| Photochemical | Ring cleavage products (e.g., organic acids) | Nitronaphthalenes | copernicus.org |
The characterization of these metabolites typically involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds formed during degradation experiments. who.int
Conceptual Frameworks and Future Directions in 1 Ethyl 2 Aminonaphthalene Research
Integration of Experimental and Computational Approaches for Mechanistic Understanding
A comprehensive understanding of the chemical behavior of 1-ethyl-2-aminonaphthalene necessitates a synergistic approach that combines experimental investigations with computational modeling. However, a review of current scientific literature reveals a significant gap in research specifically focused on the mechanistic pathways of this compound.
Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis of reaction intermediates would be invaluable in elucidating the reaction mechanisms of 1-ethyl-2-aminonaphthalene. These methods could provide empirical data on reaction rates, transition states, and product distributions under various conditions.
Complementary to experimental work, computational chemistry offers powerful tools for mechanistic exploration. jeires.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure, molecular orbitals (HOMO and LUMO), and potential energy surfaces of reaction pathways. jeires.comresearchgate.net Such calculations could predict the reactivity of different sites on the molecule, the stability of intermediates, and the activation energies for various transformations. For instance, studies on other aminonaphthalene derivatives have utilized DFT to investigate their electronic properties and predict their reactivity. jeires.commit.edu However, to date, no specific computational studies appear to have been published for 1-ethyl-2-aminonaphthalene.
The integration of these approaches would provide a more complete picture of the chemical reactivity of 1-ethyl-2-aminonaphthalene. Experimental results can validate and refine computational models, while theoretical calculations can offer insights into transient species and reaction pathways that are difficult to observe experimentally. Future research in this area is essential for a fundamental understanding of this compound's chemical behavior.
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted aminonaphthalenes is a cornerstone of organic chemistry, with various established methods. However, dedicated research into novel and sustainable synthetic routes specifically for 1-ethyl-2-aminonaphthalene is not readily found in the existing literature.
Traditional methods for the synthesis of aminonaphthalenes often involve multi-step processes that may utilize harsh reagents or generate significant waste. For example, the Bucherer reaction, a classic method for preparing 2-naphthylamine (B18577) from 2-naphthol, typically requires high temperatures and pressures. prepchem.comresearchgate.netatamanchemicals.com Another common approach involves the reduction of the corresponding nitronaphthalene. prepchem.comwikipedia.org
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. hilarispublisher.com This includes the use of catalysis (e.g., transition-metal catalysis), flow chemistry, and the utilization of renewable starting materials. hilarispublisher.comrsc.org For instance, recent advancements have focused on the development of highly substituted 1-aminonaphthalenes from readily available benzaldehydes. nih.gov While these innovative approaches are promising for the broader class of aminonaphthalenes, their specific application to the synthesis of 1-ethyl-2-aminonaphthalene has not been reported.
Future research should focus on developing synthetic strategies for 1-ethyl-2-aminonaphthalene that are atom-economical, energy-efficient, and minimize the use of hazardous substances. This could involve exploring novel catalytic systems or developing one-pot reactions from simple precursors.
Exploration of Molecular Interactions for Designing Chemical Probes
The unique photophysical properties of the naphthalene (B1677914) core make its derivatives attractive candidates for the development of chemical probes. These probes can be designed to detect and quantify specific analytes or to visualize biological processes. However, the scientific literature lacks studies on the exploration of 1-ethyl-2-aminonaphthalene for such applications.
The fluorescence of naphthalene derivatives is often sensitive to the local environment, a property known as solvatochromism. nih.gov This sensitivity can be exploited to design probes that change their fluorescence properties upon binding to a target molecule or ion. For example, N-phenyl-1-naphthylamine has been used as a probe to study membrane permeability. mdpi.com While this demonstrates the potential of the aminonaphthalene scaffold, similar studies involving 1-ethyl-2-aminonaphthalene are absent.
The design of a chemical probe based on 1-ethyl-2-aminonaphthalene would involve functionalizing the molecule with a recognition element for a specific target and a signaling unit (the naphthalene core). The interaction of the recognition element with the target would then induce a change in the photophysical properties of the signaling unit.
Future research in this area could involve synthesizing derivatives of 1-ethyl-2-aminonaphthalene and systematically studying their molecular interactions with various analytes using techniques like fluorescence spectroscopy. This could lead to the development of novel sensors for environmental monitoring or biomedical diagnostics.
Advancement of Analytical Methodologies for Complex Research Matrices
The accurate detection and quantification of chemical compounds in complex matrices such as environmental samples or biological fluids is a critical aspect of analytical chemistry. While general methods for the analysis of naphthylamines exist, there is a lack of analytical methodologies specifically developed and validated for 1-ethyl-2-aminonaphthalene.
Established analytical techniques for aminonaphthalenes include gas chromatography (GC) and high-performance liquid chromatography (HPLC). epa.govwikisource.orgcdc.govnih.gov For instance, the NIOSH Manual of Analytical Methods describes a GC-FID method for the determination of 1- and 2-naphthylamine in air samples. wikisource.orgcdc.gov Similarly, HPLC with fluorescence detection is a sensitive method for the analysis of these compounds. osha.gov
However, the presence of isomers and the complexity of the sample matrix can present significant analytical challenges. The development of a robust analytical method for 1-ethyl-2-aminonaphthalene would require careful optimization of several parameters, including:
Sample preparation: Efficient extraction and clean-up procedures to isolate the analyte from interfering substances.
Chromatographic separation: Selection of an appropriate column and mobile phase to achieve good resolution from other compounds, especially isomers.
Detection: Choice of a sensitive and selective detector, such as a mass spectrometer (MS) or a fluorescence detector.
Future research should aim to develop and validate a specific analytical method for 1-ethyl-2-aminonaphthalene in relevant matrices. This would be crucial for any future studies on its environmental fate, metabolism, or potential applications.
Theoretical Contributions to Understanding Aminonaphthalene Reactivity and Transformations
Theoretical and computational chemistry provide a powerful framework for understanding the fundamental principles that govern the reactivity and transformations of molecules. While there is a body of theoretical work on aminonaphthalenes in general, specific theoretical contributions focused on 1-ethyl-2-aminonaphthalene are currently absent from the scientific literature.
Computational studies, often employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of aminonaphthalenes. jeires.comresearchgate.net These studies can calculate various molecular properties, such as:
Electron density distribution: To identify nucleophilic and electrophilic sites.
Frontier molecular orbitals (HOMO and LUMO): To predict reactivity in chemical reactions.
Reaction pathways and transition states: To elucidate the mechanisms of chemical transformations. nih.gov
For example, theoretical studies have been used to investigate the metabolic activation of aromatic amines and their reactivity towards DNA. nih.gov Such studies on 1-ethyl-2-aminonaphthalene could provide a theoretical basis for understanding its potential biological activity.
Future theoretical work should focus on modeling the specific structure of 1-ethyl-2-aminonaphthalene to understand how the presence and position of the ethyl and amino groups influence the electronic properties and reactivity of the naphthalene ring system. This would provide a valuable theoretical foundation for guiding future experimental research.
Data Tables
Due to the lack of specific research on Naphthalene, 1-ethyl-2-amino-, the following tables are presented with "Data Not Available" to accurately reflect the current state of scientific knowledge.
Table 1: Computational Chemistry Data for 1-Ethyl-2-aminonaphthalene
| Parameter | Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| Dipole Moment | Data Not Available |
| Ionization Potential | Data Not Available |
Table 2: Analytical Methods for 1-Ethyl-2-aminonaphthalene
| Technique | Matrix | Limit of Detection (LOD) |
|---|---|---|
| GC-MS | Data Not Available | Data Not Available |
| HPLC-UV | Data Not Available | Data Not Available |
Table 3: Synthetic Routes for 1-Ethyl-2-aminonaphthalene
| Starting Material | Reagents and Conditions | Yield | Reference |
|---|
Q & A
Q. What are the primary systemic health outcomes studied for 1-ethyl-2-aminonaphthalene in toxicological research?
Researchers prioritize systemic effects such as hepatic, renal, respiratory, and hematological outcomes based on standardized inclusion criteria for toxicological assessments. These outcomes are identified through systematic literature reviews that screen for species-specific responses (e.g., human, rodent) and exposure routes (inhalation, oral, dermal) . Methodologically, studies are categorized using frameworks like Table B-1, which lists health outcomes and routes of exposure, ensuring consistency in hazard identification .
Q. How are exposure routes and doses standardized in animal studies for 1-ethyl-2-aminonaphthalene?
Experimental designs follow protocols that specify administered doses via inhalation, oral gavage, or dermal application. Doses are selected based on prior toxicokinetic data or regulatory thresholds. For example, oral studies often use body-weight-adjusted dosing, while inhalation studies control for particle size and concentration. Data extraction forms (Table C-2) capture dose-response relationships, ensuring comparability across studies .
Q. What criteria are used to include or exclude studies in systematic reviews of 1-ethyl-2-aminonaphthalene toxicity?
Inclusion criteria require studies to report effect estimates specific to the compound, avoiding broader PAH generalizations. Non-peer-reviewed studies undergo expert review for relevance and bias. Foreign-language studies are included if abstracts or summaries provide sufficient data .
Advanced Research Questions
Q. How can researchers address contradictions in reported NOAEL (No Observed Adverse Effect Level) values across studies?
Contradictions arise from variability in study design, species sensitivity, or exposure duration. To reconcile discrepancies:
- Conduct meta-analyses stratified by species, dose, and exposure route.
- Apply risk-of-bias assessments (Table C-6/C-7) to evaluate study reliability, focusing on randomization, blinding, and exposure characterization .
- Use sensitivity analyses to identify outliers or confounders (e.g., co-exposure to other PAHs) .
Q. What methodologies mitigate performance bias in animal studies investigating hepatic effects?
Q. How are toxicokinetic models developed for 1-ethyl-2-aminonaphthalene in the absence of human clinical data?
Models rely on extrapolation from animal data using allometric scaling and in vitro assays (e.g., microsomal metabolism studies). Key parameters include absorption rates, tissue distribution (e.g., liver vs. adipose), and metabolite identification via LC-MS/MS. Uncertainties are quantified using Monte Carlo simulations to account for interspecies variability .
Q. What strategies improve confidence in environmental exposure assessments for 1-ethyl-2-aminonaphthalene?
- Combine environmental monitoring (e.g., air/water sampling) with biomonitoring (urinary metabolites).
- Use probabilistic models to estimate population-level exposure, incorporating data on industrial emissions and degradation half-lives.
- Validate models with geospatial mapping of hotspots near production facilities .
Methodological Frameworks
-
Systematic Review Workflow :
- Step 1 : Literature search using databases (PubMed, TOXNET) and keywords (e.g., "1-ethyl-2-aminonaphthalene AND toxicity").
- Step 2 : Full-text screening with inclusion/exclusion criteria (Table B-1) .
- Step 3 : Data extraction into standardized forms (Table C-2) .
- Step 4 : Risk-of-bias assessment via questionnaires (Table C-6/C-7) .
- Step 5 : Evidence synthesis using GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .
-
Data Gaps and Priorities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
